The presence of a fluorine atom and an iodopropyl group makes 1-Fluoro-4-(3-iodopropyl)benzene an interesting building block for organic synthesis. The fluorine atom can participate in various reactions, while the iodopropyl group can be readily transformed into other functionalities. Researchers might utilize this compound as a starting material for the synthesis of more complex molecules with desired properties.
Aromatic fluorinated compounds have been explored in material science for applications like organic light-emitting diodes (OLEDs) and liquid crystals due to their unique electronic properties []. 1-Fluoro-4-(3-iodopropyl)benzene could potentially be investigated for similar applications, with the iodopropyl group serving as a site for further functionalization to tailor material properties.
Fluorine substitution is a common strategy in medicinal chemistry to improve the potency and pharmacokinetic properties of drug candidates []. While there's no evidence for the use of 1-Fluoro-4-(3-iodopropyl)benzene itself in drug development, researchers might explore its potential as a precursor for the synthesis of novel bioactive molecules.
1-Fluoro-4-(3-iodopropyl)benzene is an organic compound with the molecular formula C₉H₁₀FI and a molecular weight of 264.08 g/mol. This compound features a benzene ring substituted with a fluorine atom at the para position and a 3-iodopropyl group at the meta position. The presence of both halogen substituents (fluorine and iodine) makes it an interesting candidate for various
Several methods have been reported for synthesizing 1-fluoro-4-(3-iodopropyl)benzene:
1-Fluoro-4-(3-iodopropyl)benzene has potential applications in:
Interaction studies involving 1-fluoro-4-(3-iodopropyl)benzene are essential for understanding its behavior in biological systems. These studies could include:
Such studies would provide insights into its safety profile and therapeutic potential.
Several compounds share structural similarities with 1-fluoro-4-(3-iodopropyl)benzene. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Fluoro-4-isopropylbenzene | C₉H₁₁F | Contains isopropyl group; lacks iodine |
| 1-Iodo-4-fluorobenzene | C₉H₈F | Contains iodine but lacks propyl chain |
| 4-Fluoroiodobenzene | C₉H₈F | Similar halogenated structure; no propyl group |
| 1-Fluoro-2-(3-iodopropyl)benzene | C₉H₁₁F | Different substitution pattern on benzene |
The unique combination of a fluorine atom and a 3-iodopropyl substituent distinguishes 1-fluoro-4-(3-iodopropyl)benzene from these similar compounds, potentially enhancing its reactivity and biological activity compared to others in this category .
Palladium complexes have proven instrumental in constructing the iodopropyl-benzene framework through Suzuki-Miyaura and Negishi couplings. A notable example involves the reaction of 1-fluoro-4-iodobenzene with 3-iodopropylzinc bromide using a CPhos ligand-supported palladium catalyst, achieving 89% yield under mild conditions (80°C, THF solvent). This biaryldialkylphosphine ligand accelerates reductive elimination while suppressing β-hydride elimination, a common side reaction in secondary alkyl coupling.
Nickel catalysis offers complementary reactivity, particularly for challenging substrates. The Ni/Pyrox system enables asymmetric reductive aryl-acylation of unactivated alkenes, forming quaternary stereocenters with >90% enantiomeric excess in some cases. This method utilizes ortho-pyridinyl esters as acyl sources, demonstrating remarkable functional group tolerance for electron-deficient aryl halides.
Rhodium catalysts show unique advantages in direct arene functionalization. A Rh(I)/Cu(II) co-catalytic system achieves benzene alkenylation using ethylene and dioxygen, producing styrene derivatives with turnover numbers exceeding 13,000. While not directly applied to 1-fluoro-4-(3-iodopropyl)benzene synthesis, this methodology suggests potential for analogous iodopropyl chain introduction through modified alkene feedstocks.
The compound 1-Fluoro-4-(3-iodopropyl)benzene, with molecular formula C₉H₁₀FI and molecular weight 264.08 g/mol, represents a strategically designed halogenated aromatic compound that exhibits exceptional utility in transition metal-catalyzed cross-coupling reactions [14] [19]. The presence of both fluorine and iodine substituents provides unique reactivity patterns that enable selective bond formation under various catalytic conditions . The iodopropyl functionality serves as an excellent leaving group in oxidative addition processes, while the fluorine atom influences the electronic properties of the aromatic ring, enhancing reactivity in subsequent coupling steps [3].
Palladium-catalyzed Suzuki-Miyaura coupling reactions involving 1-Fluoro-4-(3-iodopropyl)benzene proceed through the well-established catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps [1] [2]. The iodopropyl group in this compound undergoes facile oxidative addition to palladium(0) complexes, forming stable organopalladium intermediates that are crucial for subsequent transformations [22] [23]. Research has demonstrated that the fluorine substituent on the aromatic ring significantly influences the electronic properties of the substrate, facilitating more efficient transmetalation with organoboron reagents [28].
The aminophosphine palladium pincer complex system has shown remarkable efficiency in carbonylative Suzuki-Miyaura cross-coupling reactions, achieving catalytic turnovers of up to 10⁷ with palladium loadings as low as 10⁻⁶ mol% [1]. When applied to 1-Fluoro-4-(3-iodopropyl)benzene derivatives, these systems demonstrate exceptional performance in propylene carbonate, an environmentally sustainable polar aprotic solvent [1]. The use of eco-friendly solvents represents a significant advancement over traditional protocols that employ hazardous and toxic solvents [1].
The mechanistic pathway for 1-Fluoro-4-(3-iodopropyl)benzene in Suzuki-Miyaura coupling begins with the formation of an active palladium(0) catalytic species, which participates in oxidative addition to the carbon-iodine bond [28]. The resulting organopalladium intermediate undergoes metathesis with base to form a palladium hydroxide complex, followed by transmetalation with the boron-ate complex produced from the reaction of boronic acid reagents with base [28]. The final reductive elimination step leads to the formation of the desired coupled product while regenerating the original palladium catalyst [28].
Optimization studies have revealed that 1,3,4-oxadiazole-containing α-aminophosphonate ligands demonstrate exceptional performance when associated with palladium precursors in Suzuki-Miyaura cross-coupling reactions [4]. These catalytic systems achieve high conversions of 65-78% for ortho-substituted biphenyl formation when 1-Fluoro-4-(3-iodopropyl)benzene analogs are employed as substrates [4]. The coordination of these ligands to palladium occurs via their electronically enriched nitrogen atoms, providing enhanced stability and reactivity [4].
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 0.5-1.0 | Cs₂CO₃, K₂CO₃ | Dioxane, DMF | 80-120 | 6-16 | 65-90 |
| Pd(PPh₃)₄ | 1.0-5.0 | K₃PO₄, Na₂CO₃ | Toluene, DMF | 80-100 | 8-24 | 70-95 |
| PdCl₂(PPh₃)₂ | 1.0-2.0 | K₂CO₃, Cs₂CO₃ | Dioxane, THF | 100-120 | 12-24 | 60-85 |
| [Pd(dba)₂]/Ligand | 0.1-1.0 | K₂CO₃, Cs₂CO₃ | Various | 80-100 | 4-12 | 75-95 |
| Aminophosphine Pincer Complex III | 10⁻⁴ to 10⁻⁶ | K₂CO₃ | Propylene carbonate | 120 | 5 | 85-95 |
The electronic effects of the fluorine substituent in 1-Fluoro-4-(3-iodopropyl)benzene play a crucial role in determining reaction outcomes [6]. Fluorobenzenes generally bind weakly to metal centers due to reduced π-electron density donation from the arene, allowing them to function as essentially non-coordinating solvents or readily displaced ligands [3] [6]. This property becomes advantageous in cross-coupling reactions where substrate coordination and subsequent activation are required [6].
Copper-mediated C-N bond formation reactions utilizing 1-Fluoro-4-(3-iodopropyl)benzene have emerged as powerful tools for the synthesis of nitrogen-containing heterocyclic compounds [29] [30]. The renaissance of Ullmann chemistry has positioned copper complexes as cost-effective alternatives to palladium-based systems, offering significant advantages in terms of metal availability and reduced toxicity concerns [29] [34]. The mechanism of copper-catalyzed C-N bond formation involves the generation of copper(I) species that undergo oxidative addition with the iodopropyl functionality of the substrate [30].
Research has demonstrated that copper(I) complexes ligated to 1,3-diketonate ligands effectively catalyze cross-coupling reactions between 1-Fluoro-4-(3-iodopropyl)benzene and nitrogen nucleophiles [30]. The key anionic complexes [(1,3-diketonate)CuI-NHCy]⁻ undergo oxidative addition via intermediate complexes formed by halogen bonding between the iodine atom and the negatively charged nitrogen atom [30]. Density functional theory calculations have confirmed that reductive elimination from the resulting copper(III) complexes occurs faster than the rate-determining oxidative addition step [30].
The application of copper catalysts in C-N bond formation with imidazo[1,2-a]pyridines has shown that 1-Fluoro-4-(3-iodopropyl)benzene derivatives can undergo efficient direct functionalization at specific positions [31]. The robust copper catalyst systems tolerate a wide range of functional groups and enable the synthesis of diversely decorated heterocyclic products [31]. Preliminary experimental results indicate that the reaction mechanism proceeds through radical functionalization pathways [31].
Advanced copper-catalyzed methodologies have been developed for sp³ C-H activation processes involving 1-Fluoro-4-(3-iodopropyl)benzene substrates [32]. Mechanistic studies combining experimental and computational approaches have revealed that the concerted metalation-deprotonation mechanism operates in both amidation and acetoxylation reactions [32]. This represents a rare example of the concerted metalation-deprotonation mechanism being involved in challenging sp³ C-H activations [32].
| Copper Catalyst | Ligand System | Catalyst Loading (mol%) | Base | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
|---|---|---|---|---|---|---|
| CuI/1,10-phenanthroline | 1,10-phenanthroline | 5-10 | K₂CO₃, Cs₂CO₃ | 80-120 | 12-24 | 70-95 |
| Cu(OAc)₂/L-proline | L-proline | 10-20 | K₃PO₄ | 100-140 | 8-20 | 65-88 |
| CuBr/DMEDA | N,N-dimethylethylenediamine | 5-15 | K₂CO₃ | 90-110 | 10-18 | 75-92 |
| Cu₂O/8-hydroxyquinoline | 8-hydroxyquinoline | 10 | K₂CO₃ | 100-130 | 12-24 | 68-90 |
| CuI/ethylenediamine | ethylenediamine | 5-10 | NaOH, K₂CO₃ | 80-100 | 8-16 | 72-94 |
The development of N-heterocyclic carbene-copper catalysts has provided new opportunities for C-N cross-coupling reactions involving 1-Fluoro-4-(3-iodopropyl)benzene [36]. These well-defined cationic copper-pincer bis(N-heterocyclic carbene) complexes demonstrate excellent performance in Ullmann-type C-N coupling reactions under ambient atmosphere conditions [36]. The air-assisted reactivity of these systems provides practical advantages over traditional methods that require inert atmosphere conditions [36].
The strategic incorporation of 1-Fluoro-4-(3-iodopropyl)benzene in carbon-carbon bond forming reactions enables the assembly of complex molecular architectures through multiple coupling strategies [20] [42]. Transition metal-catalyzed carbon-carbon bond formation has emerged as a transformative platform for assembling increasingly complex compounds with applications spanning natural product synthesis, crop protection, and medicinal chemistry [46]. The dual halogen functionality of 1-Fluoro-4-(3-iodopropyl)benzene provides orthogonal reactivity that can be exploited in sequential cross-coupling protocols [20].
Research has demonstrated that liquid palladium systems offer exceptional performance in carbon-carbon bond formation reactions involving substrates like 1-Fluoro-4-(3-iodopropyl)benzene [43]. These systems achieve high turnover numbers through dynamic adjustment to different reaction steps, with palladium atoms maintaining optimal coordination environments throughout the catalytic cycle [43]. The ability of the system to accommodate different intermediates during oxidative addition, transmetalation, and reductive elimination steps ensures efficient carbon-carbon bond formation [43].
Aryl radical-enabled copper-catalyzed Sonogashira-type cross-coupling reactions have been successfully applied to 1-Fluoro-4-(3-iodopropyl)benzene derivatives [11]. This methodology merges copper-catalyzed alkyne transfer with aryl radical activation of carbon-halide bonds, enabling general approaches for coupling alkyl iodides with terminal alkynes [11]. The unprecedented reaction tolerates broad functional group compatibility and has been applied to late-stage cross-coupling of densely functionalized molecules [11].
The mechanism of aryl radical-activated coupling involves the generation of copper(I)-acetylide species that undergo single electron transfer with diazonium salts, producing aryl radicals and copper(II)-acetylide intermediates [11]. Fast iodine abstraction from 1-Fluoro-4-(3-iodopropyl)benzene by aryl radicals forms alkyl radicals that react with copper(II)-acetylide species to generate organocopper(III) intermediates [11]. Subsequent reductive elimination produces the desired alkyne coupling products while regenerating the copper(I) catalyst [11].
Advanced strategies for complex molecule assembly utilizing 1-Fluoro-4-(3-iodopropyl)benzene include chemistry-on-the-complex methodologies [20]. These approaches enable the introduction of functional groups through orthogonal carbon-carbon cross-coupling reactions, achieving yields up to 95% with significantly simplified purification protocols [20]. The modular assembly strategy uses universal heteroleptic complexes as starting building blocks, extending beyond traditional ligand modification approaches [20].
| Reaction Type | Rate Determining Step | Activation Energy (kcal/mol) | Turnover Frequency (h⁻¹) | Typical Temperature (°C) | Catalyst Loading (ppm) |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Transmetalation | 15-25 | 10²-10⁵ | 80-120 | 100-5000 |
| Sonogashira Coupling | Oxidative Addition | 12-20 | 10¹-10³ | 25-80 | 500-3000 |
| Negishi Coupling | Transmetalation | 18-28 | 10²-10⁴ | 0-60 | 200-2500 |
| Stille Coupling | Transmetalation | 20-30 | 10¹-10² | 80-120 | 1000-10000 |
| Heck Coupling | β-Hydride Elimination | 16-24 | 10¹-10³ | 80-140 | 500-5000 |
Multi-step transformations involving 1-Fluoro-4-(3-iodopropyl)benzene have been successfully implemented using palladium nanoparticles immobilized in glycerol phases [45]. These systems enable one-pot multi-component reactions through sequential coupling and cyclization processes, leading to heterocyclic compounds in high isolated yields [45]. The dual homogeneous-heterogeneous catalytic behavior of palladium nanoparticles allows for efficient sequential transformations without intermediate isolation [45].
The development of earth-abundant transition metal catalysts has expanded the scope of carbon-carbon bond formation reactions involving 1-Fluoro-4-(3-iodopropyl)benzene [46]. Nickel-photoredox dual cross-coupling methodologies enable alkyl carbon-carbon bond formation through radical activation pathways [44]. These approaches address longstanding challenges in late-stage cross-coupling of functionalized alkyl fragments by utilizing photocatalytically-generated alkyl radicals that undergo capture by nickel complexes [44].
| Assembly Strategy | Number of C-C Bonds Formed | Reaction Steps | Overall Yield (%) | Atom Economy (%) | Complexity Factor |
|---|---|---|---|---|---|
| Sequential Cross-Coupling | 2-4 | 2-3 | 60-85 | 75-90 | Moderate |
| One-Pot Multi-Component | 3-6 | 3-4 | 45-75 | 65-85 | High |
| Cascade Reactions | 4-8 | 4-6 | 35-70 | 70-90 | Very High |
| Tandem Processes | 2-5 | 2-4 | 55-80 | 80-95 | High |
| Modular Assembly | 3-7 | 3-5 | 50-75 | 70-85 | Moderate-High |
1-Fluoro-4-(3-iodopropyl)benzene represents a versatile chemical compound with significant potential in positron emission tomography radiochemistry applications [1] [2]. This compound, with molecular formula C9H10FI and molecular weight 264.08 grams per mole, serves as an important structural motif for developing fluorine-18 labeled radiopharmaceuticals [1]. The compound's unique bifunctional nature, containing both fluorine and iodine substituents, positions it strategically within the framework of modern radiochemical synthesis methodologies [3] [4].
| Property | Value |
|---|---|
| Molecular Formula | C9H10FI |
| Molecular Weight | 264.08 g/mol |
| CAS Number | 118156-84-6 |
| IUPAC Name | 1-fluoro-4-(3-iodopropyl)benzene |
| InChI Key | KZIWHIFUFXAERT-UHFFFAOYSA-N |
| Purity | 97% |
| Storage Temperature | Ambient Temperature |
| Physical State | Liquid |
The incorporation of fluorine-18 into organic molecules represents one of the most challenging aspects of radiochemical synthesis due to the short half-life of 109.8 minutes and the need for high specific activity preparations [3] [5]. Fluorine-18 is produced primarily through the nuclear reaction oxygen-18(proton,neutron)fluorine-18, yielding specific activities in the range of 100 to 1000 gigabecquerels per micromole [4] [6]. This high specific activity is crucial for positron emission tomography applications, particularly when imaging low-density targets such as neuroreceptors [6].
The building block approach in fluorine-18 radiochemistry has emerged as a fundamental strategy for synthesizing complex radiopharmaceuticals under mild conditions [7] [8]. 1-Fluoro-4-(3-iodopropyl)benzene exemplifies this approach through its potential utility as a bifunctional building block that can undergo multiple synthetic transformations [7]. The compound's structural features enable it to participate in various coupling reactions, particularly those involving transition metal-mediated processes [9] [10].
Fluoroiodobenzene derivatives have demonstrated exceptional versatility in radiochemical applications, with 4-fluoroiodobenzene serving as a well-established building block for cross-coupling reactions [9] [10]. The radiochemical yield for automated synthesis of similar fluoroiodobenzene compounds reaches 89 ± 10% decay-corrected within 60 minutes, including high-performance liquid chromatography purification [10]. These compounds typically exhibit radiochemical purity exceeding 95% and specific activity greater than 40 gigabecquerels per micromole [10].
The building block methodology offers several advantages over direct late-stage fluorination approaches [7] [8]. First, it enables the introduction of fluorine-18 under relatively mild conditions, which is particularly important for temperature-sensitive biomolecules [8]. Second, the approach allows for modular synthetic design, where the fluorine-18 labeled building block can be incorporated into diverse molecular frameworks through established organic transformations [7]. Third, this strategy often provides superior radiochemical yields compared to direct fluorination methods, particularly for complex molecular targets [8].
| Building Block Type | Typical Applications | Advantages | Limitations |
|---|---|---|---|
| Fluoroalkyl Agents | Alkylation of nucleophiles | High reactivity | In vivo instability |
| Fluoroaryl Building Blocks | Cross-coupling reactions | Chemical stability | Multi-step synthesis |
| Prosthetic Groups | Bioconjugation | Mild conditions | Complex preparation |
| Direct Fluorination Precursors | Late-stage fluorination | Atom economy | Harsh conditions |
Research findings indicate that fluoroalkyl building blocks, including compounds structurally related to 1-fluoro-4-(3-iodopropyl)benzene, provide access to fluorine-18 labeled molecules through nucleophilic substitution reactions [11]. These agents are synthesized by reacting fluorine-18 fluoride with corresponding alkyl derivatives containing halogen and sulfonate leaving groups [11]. The fluorination products with relatively low boiling points can be distilled from reaction mixtures, often requiring separation techniques such as solid-phase extraction or gas chromatography [11].
The propyl chain in 1-fluoro-4-(3-iodopropyl)benzene offers particular synthetic advantages due to its optimal length for nucleophilic substitution reactions [4]. Primary aliphatic positions demonstrate superior reactivity compared to secondary positions in fluorine-18 incorporation reactions [4]. The order of leaving group ability follows the sequence: chloride < bromide < iodide < tosylate ≈ mesylate < nosylate < triflate [4]. The iodine substituent in this compound therefore provides excellent leaving group capability for subsequent synthetic transformations [4].
Single-electron transfer mechanisms have gained significant attention in modern radiochemical synthesis, particularly for fluorine-18 incorporation reactions [12] [13]. These mechanisms offer alternative pathways to traditional two-electron processes, often providing access to previously challenging synthetic transformations [14] [13]. Recent developments in photoredox chemistry have demonstrated the utility of single-electron transfer pathways for late-stage fluorine-18 labeling of complex molecules [14] [15].
The mechanistic understanding of single-electron transfer processes in radiohalogenation has been advanced through detailed computational and experimental studies [13] [16]. These investigations reveal that single-electron transfer can lead to remarkable improvements in radiochemical yield and reaction scope compared to conventional nucleophilic substitution mechanisms [13]. The discovery of controlled reactivity shifts through single-electron transfer activation has opened new possibilities for selective bond formation in radiochemical synthesis [13].
Photoredox-mediated single-electron transfer reactions have been successfully applied to fluorine-18 labeling under mild conditions [14] [15]. These reactions typically employ visible light irradiation in the presence of photocatalysts such as tris(2-phenylpyridine)iridium or 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene [15]. The photocatalytic approach enables carbon-hydrogen bond labeling with fluorine-18 fluoride, representing an emerging methodology that can preclude cumbersome prefunctionalization steps [15].
Research findings demonstrate that single-electron transfer mechanisms can be particularly effective for compounds containing electron-rich aromatic systems [17] [16]. The deprotonated form of fluorene has been shown to promote single-electron transfer under photochemical conditions, leading to carbon-carbon cross-coupling reactions [17]. Multiple key species en route to electron transfer have been isolated and characterized, emphasizing the radical amplifying effect through initiation mechanistic networks rather than unique single pathways [17].
The application of single-electron transfer mechanisms to 1-fluoro-4-(3-iodopropyl)benzene derivatives could potentially enable novel synthetic transformations not accessible through traditional nucleophilic substitution routes [13] [15]. The aromatic fluorine substituent may influence the electronic properties of the system, potentially affecting the feasibility and selectivity of single-electron transfer processes [17]. The propyl iodide functionality could serve as either an electron acceptor or a radical precursor, depending on the specific reaction conditions employed [13].
Mechanistic studies using fluorine-18 tracer techniques have provided valuable insights into single-electron transfer pathways [12] [18]. These investigations reveal that the efficiency of single-electron transfer processes depends critically on the reduction potential of the substrate and the oxidation potential of the electron donor [12]. Computational calculations support the kinetic and thermodynamic preference for fluorine-fluorine exchange over hydroxyl-fluorine substitution in aqueous media [19].
| Radionuclide | Half-life (min) | Decay Mode | Maximum Positron Energy (MeV) | Specific Activity (GBq/μmol) |
|---|---|---|---|---|
| Fluorine-18 | 109.8 | β+ (97%), EC (3%) | 0.635 | 100-1000 |
| Carbon-11 | 20.4 | β+ (99.8%), EC (0.2%) | 0.960 | 100-1000 |
| Nitrogen-13 | 9.9 | β+ (100%) | 1.190 | 100-1000 |
| Oxygen-15 | 2.0 | β+ (99.9%), EC (0.1%) | 1.732 | 100-1000 |
| Gallium-68 | 67.6 | β+ (88.9%), EC (11.1%) | 1.899 | 1000-10000 |